Product packaging for Arabinosylxylotriose(Cat. No.:CAS No. 84685-94-9)

Arabinosylxylotriose

Cat. No.: B1205640
CAS No.: 84685-94-9
M. Wt: 546.5 g/mol
InChI Key: PDQAVEBHVOXMGZ-XRSWVBLCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arabinosylxylotriose is a specialized xylo-oligosaccharide (XOS) composed of arabinose and xylose subunits. This complex carbohydrate is of significant research interest, particularly in the fields of gut microbiology and nutritional science. Xylo-oligosaccharides with low degrees of polymerization (DP), such as xylobiose and xylotriose, are known to be highly effective prebiotics, as they selectively promote the proliferation of beneficial gut bacteria like Bifidobacterium and Lactobacillus strains without being degraded by human salivary or gastric enzymes . The presence of arabinose substituents on the xylan backbone may influence its interaction with specific microbial enzymes and its overall fermentability. Researchers utilize this compound to study its effects on gut microbiota composition, short-chain fatty acid production, and overall gut health. It also serves as a critical standard in analytical chemistry for the quantification and characterization of more complex hemicellulose structures found in plant biomass like bamboo and corncob . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is supplied with a certificate of analysis confirming its high purity, which is typically determined by advanced methods such as HPLC. For a comprehensive list of specifications and available sizes, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O17 B1205640 Arabinosylxylotriose CAS No. 84685-94-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84685-94-9

Molecular Formula

C20H34O17

Molecular Weight

546.5 g/mol

IUPAC Name

(2R,3S,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal

InChI

InChI=1S/C20H34O17/c21-1-8-13(28)16(31)20(34-8)36-10(3-23)17(37-19-15(30)12(27)7(25)5-33-19)9(2-22)35-18-14(29)11(26)6(24)4-32-18/h2,6-21,23-31H,1,3-5H2/t6-,7-,8+,9+,10-,11+,12+,13+,14-,15-,16-,17-,18-,19+,20+/m1/s1

InChI Key

PDQAVEBHVOXMGZ-XRSWVBLCSA-N

SMILES

C1C(C(C(C(O1)OC(C=O)C(C(CO)OC2C(C(C(O2)CO)O)O)OC3C(C(C(CO3)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H](CO)O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC(C=O)C(C(CO)OC2C(C(C(O2)CO)O)O)OC3C(C(C(CO3)O)O)O)O)O)O

Synonyms

arabinosylxylotriose

Origin of Product

United States

Structural Elucidation and Glycosidic Linkage Analysis of Arabinosylxylotriose

Glycosidic Linkage Topography of Xylopyranosyl Backbone

Arabinoxylans, and by extension their constituent oligosaccharides like arabinosylxylotriose, are primarily based on a backbone of D-xylopyranosyl (Xylp) residues linked by β-(1→4) glycosidic bonds frontiersin.orgscirp.orgnih.govwur.nl. This linear β-(1→4)-linked xylopyranose chain forms the fundamental structure of the polysaccharide. In the context of a trisaccharide fragment, this would imply three xylose units connected sequentially via these β-(1→4) linkages. Research into arabinoxylan structures often involves enzymatic degradation to yield smaller oligosaccharides, which are then analyzed to understand the backbone's composition and linkage patterns uu.nlresearchgate.netwur.nl. For instance, studies utilizing endoxylanases have identified fragments such as xylotriose (B1631234) (Xylp-(1→4)-Xylp-(1→4)-Xylp) as unsubstituted portions of the arabinoxylan backbone frontiersin.org.

Characterization of Esterified Substituents on this compound

Arabinoxylans, including fragments like this compound, are often modified by the esterification of phenolic acids and acetic acid. These modifications significantly influence the physicochemical properties and biological functions of the oligosaccharides.

Identification of Ferulic Acid Esterification and its Positional Attachment

Ferulic acid is a significant phenolic acid substituent found esterified to arabinoxylans frontiersin.orgnih.govfrontiersin.orggoogle.comcerealsgrains.orgastate.eduaimspress.com. This esterification predominantly occurs at the O-5 position of the arabinofuranosyl side chains frontiersin.orgnih.govfrontiersin.orgastate.eduaimspress.com. Ferulic acid esterification is a key feature, contributing to the cross-linking of arabinoxylan chains through oxidative coupling, forming ferulate dimers and higher oligomers frontiersin.orgfrontiersin.orgaimspress.comacs.org. The presence and distribution of ferulic acid can vary between different plant sources and even within different fractions of the same plant material cerealsgrains.orgacs.org. Techniques like NMR spectroscopy, particularly ¹H-¹³C HSQC, are employed to identify and quantify these feruloylated side chains frontiersin.org. Specific oligosaccharide structures like FAX (β-D-xylopyranosyl-(1→2)-5-O-trans-feruloyl-L-arabinofuranose) have been characterized, indicating the direct linkage of ferulic acid to arabinose units attached to the xylan (B1165943) backbone frontiersin.org.

Occurrence and Distribution of Arabinosylxylotriose in Lignocellulosic Biomass

Prevalence in Cereal Grains and Brans

Cereal grains are a primary source of arabinoxylans, and by extension, arabinosylxylotriose. Arabinoxylans can constitute a significant portion of the dry weight of cereal grains, typically ranging from 5-10% googleapis.comgoogle.com. They are particularly concentrated in the bran layers of these grains googleapis.comscispace.comnih.gov.

Wheat bran is an especially rich source of arabinoxylans, with content reaching over 15% of the whole wheat kernel mdpi.com. The structure of these arabinoxylans, particularly the degree of arabinose substitution on the xylose backbone (expressed as the arabinose to xylose or A/X ratio), is crucial as it determines the potential to yield specific oligosaccharides like this compound upon enzymatic or chemical breakdown. In wheat, the A/X ratio varies between different tissues. For instance, the endosperm typically has a lower A/X ratio (around 0.6) compared to the bran (which can be around 1.0) nih.gov. Specifically, within wheat bran, the outer pericarp has been found to have a high A/X ratio of 1.13 to 1.19, while the aleurone layer has a lower A/X ratio of 0.38 to 0.47 mdpi.com. This suggests that the potential for finding this compound structures would be higher in the outer layers of the bran.

Rye is another cereal with a significant arabinoxylan content, and rye bran has been shown to contain both highly branched and less branched arabinoxylans scispace.com. This variability in structure implies a varied potential for the presence of different arabinoxylo-oligosaccharides, including this compound. Barley and oats also contain arabinoxylans, although the structural details, such as the substitution patterns, can differ from wheat nih.gov. For example, oat arabinoxylan lacks the doubly substituted xylose units commonly found in wheat nih.gov.

While direct quantification of naturally occurring this compound within the plant tissue is not widely reported, its presence as a structural motif within the larger arabinoxylan polymer is well-established. The release of this compound and other AXOS is typically achieved through enzymatic hydrolysis using xylanases chalmers.senih.gov. For example, specific endoxylanases can hydrolyze wheat bran arabinoxylan to produce various arabinoxylo-oligosaccharides, including those with a degree of polymerization of 3-5, such as this compound google.com.

Table 1: Arabinoxylan (AX) Content and Arabinose to Xylose (A/X) Ratio in Various Cereal Tissues

Cereal SourceTissueAX Content (% of dry matter)A/X RatioReference
WheatGrain1.52 - 6.36~0.6 mdpi.com
WheatBran>15~1.0 nih.govmdpi.com
WheatEndosperm-~0.6 nih.gov
WheatAleurone Layer17.6 - 23.90.38 - 0.47 mdpi.com
WheatOuter Pericarp42.6 - 46.91.13 - 1.19 mdpi.com
RyeBran-0.18 - 0.87 scispace.com

Presence in Agricultural Residues (e.g., Sugar Cane Bagasse, Rice By-products)

Agricultural residues are another significant source of lignocellulosic biomass rich in arabinoxylans. Sugarcane bagasse, the fibrous residue left after sugarcane juice extraction, is composed of approximately 25-35% hemicelluloses, which are primarily glucurono-arabinoxylans cabidigitallibrary.org. Research has specifically identified "this compound mixedly esterified with acetic and ferulic acids" in sugarcane bagasse, confirming the presence of the this compound structural unit in this agricultural by-product nih.gov. The chemical composition of raw sugarcane bagasse includes a significant portion of arabinose and xylose, the building blocks of this compound researchgate.net.

Rice by-products, such as rice bran and rice husks, also contain arabinoxylans. Rice bran contains arabinoxylans, and like in other cereals, their structure can be characterized to understand the potential for oligosaccharide production scispace.com. Rice husks have been found to contain arabinoxylans with a low degree of substitution scispace.com. The presence of the parent polymer in these materials indicates that this compound can be derived from them.

Table 2: Hemicellulose and Lignin (B12514952) Composition in Selected Agricultural Residues

Agricultural ResidueHemicellulose (%)Lignin (%)Cellulose (B213188) (%)Reference
Sugarcane Bagasse25 - 3518 - 2540 - 45 cabidigitallibrary.org
Wheat Straw-19- researchgate.net

Variability in this compound Abundance Across Plant Species and Tissues

The abundance and specific structure of arabinoxylans, and therefore the potential to obtain this compound, vary significantly across different plant species and even within different tissues of the same plant googleapis.comchalmers.se. The primary structural feature that dictates this variability is the degree and pattern of arabinose substitution on the xylan (B1165943) backbone.

In cereals, for example, wheat arabinoxylan has a different substitution pattern compared to barley or oat arabinoxylan nih.gov. Wheat arabinoxylan from the endosperm is less branched (lower A/X ratio) than that from the bran, which affects its water solubility and the types of oligosaccharides that can be produced from it nih.gov. The outer pericarp of wheat contains highly substituted arabinoxylans, which would likely yield more highly branched oligosaccharides, potentially including di-arabinosylxylotriose structures mdpi.com.

The type of glycosidic linkages of the arabinose to the xylose backbone also varies. In wheat, arabinose is mainly linked at the O-3 position of xylose, and to a lesser extent at the O-2 position, with some xylose units being doubly substituted at both O-2 and O-3 nih.gov. In contrast, barley arabinoxylan has more O-2 monosubstituted xylose units nih.gov. These structural differences directly impact the type and quantity of specific oligosaccharides like this compound that can be present as structural motifs within the polymer.

Biosynthetic Pathways and Enzymatic Mechanisms of Arabinosylxylotriose Formation

Glycosyltransferase Activities in Arabinoxylan Assembly Relevant to Arabinosylxylotriose Moieties

The assembly of arabinoxylan, the parent polymer of this compound, is a complex process involving multiple glycosyltransferase (GT) families, primarily from the GT43, GT47, and GT61 families. nih.govfrontiersin.org These enzymes work in concert to build the xylan (B1165943) backbone and append arabinosyl side chains. The formation of this compound moieties is an integral part of this broader biosynthetic scheme.

Members of the GT43 and GT47 families are predominantly involved in the synthesis of the β-(1,4)-linked D-xylopyranose backbone of xylan. nih.govfrontiersin.org Concurrently, or shortly thereafter, glycosyltransferases from the GT61 family are responsible for adding the α-L-arabinofuranosyl residues to the xylan chain, creating the characteristic branched structure of arabinoxylan. nih.govpnas.orgresearchgate.net The precise interplay and potential physical association of these different GTs within the Golgi are thought to form a "xylan synthase complex" (XSC), ensuring the efficient and coordinated synthesis of the decorated polysaccharide. nih.govfrontiersin.org

Role of Specific Xylosyltransferases in Xylan Backbone Elongation

The elongation of the xylan backbone is a critical step preceding the formation of this compound units and is primarily catalyzed by members of the GT43 and GT47 families. In the model plant Arabidopsis thaliana, several proteins from these families, including IRX9 (IRREGULAR XYLEM 9) and IRX14 from GT43, and IRX10 from GT47, have been identified as key xylosyltransferases (XylTs). nih.govoup.comnih.gov

Genetic and biochemical studies have revealed that these enzymes likely function cooperatively. nih.govoup.com For instance, co-expression of IRX9 and IRX14 is required to confer a high level of XylT activity, suggesting they may form a heterodimer or be part of a larger enzymatic complex. oup.com These enzymes catalyze the transfer of xylosyl residues from a UDP-xylose donor to the non-reducing end of a growing xylooligosaccharide chain, forming the β-(1,4)-linkages that constitute the xylan backbone. oup.comnih.gov The catalytic mechanism of GT47 enzymes is known to be inverting, meaning the anomeric configuration of the transferred sugar is inverted (from UDP-α-D-xylose to a β-1,4-linkage). nih.govportlandpress.comnrel.gov

Key Xylosyltransferases in Xylan Backbone Elongation
Enzyme (Gene)Glycosyltransferase FamilyProposed FunctionKey Findings
IRX9 / IRX9LGT43Xylan xylosyltransferase, part of the xylan synthase complex (XSC)Functionally non-redundant with IRX14/IRX14L. nih.govnih.gov Co-expression with IRX14 is necessary for significant XylT activity. oup.com
IRX14 / IRX14LGT43Xylan xylosyltransferase, part of the xylan synthase complex (XSC)Functionally non-redundant with IRX9/IRX9L. nih.govnih.gov Co-expression with IRX9 is necessary for significant XylT activity. oup.com
IRX10 / IRX10LGT47Catalytic subunit of the xylan synthase complex (XSC) with xylosyltransferase activityCan catalyze xylan synthesis in vitro. nih.gov Possesses an inverting catalytic mechanism. nih.govportlandpress.comnrel.gov

Action of Arabinosyltransferases in Side Chain Introduction

Once a segment of the xylan backbone is synthesized, arabinosyltransferases (AraTs) act to introduce the characteristic arabinose side chains. Members of the GT61 family have been definitively identified as xylan arabinosyltransferases (XATs) in grasses. nih.govpnas.orgresearchgate.net These enzymes are responsible for transferring arabinofuranosyl residues from a UDP-arabinose donor to specific positions on the xylosyl units of the backbone.

In grasses, xylan is extensively decorated with α-(1,2)– and α-(1,3)–linked arabinofuranose. nih.govpnas.org Studies in wheat and rice have shown that knocking down the expression of certain GT61 genes, such as TaXAT1, leads to a significant reduction in α-(1,3)–linked arabinosyl substitutions. nih.govpnas.orgresearchgate.net Conversely, heterologous expression of wheat and rice GT61 proteins in Arabidopsis, which naturally has very little arabinosylation on its xylan, results in the appearance of arabinosylated xylan. nih.govpnas.orgresearchgate.net This provides strong evidence for their function as α-(1,3)-arabinosyltransferases. The GT61 family is phylogenetically divided into different clades, with evidence suggesting that distinct clades may be responsible for the different linkage types (α-1,2 vs. α-1,3) or for mono- versus di-substitution of the xylosyl residues. nih.govpnas.org

Mechanisms of Acylation and Feruloylation of this compound Precursors

The arabinose side chains of arabinoxylan can be further modified by acylation, most notably through the addition of acetyl and feruloyl groups. These modifications significantly impact the physicochemical properties of the polysaccharide.

Acetylation involves the transfer of acetyl groups, typically from acetyl-CoA, to the hydroxyl groups of the sugar residues. In rice, proteins from the DUF231 family, designated as OsXOATs (Oryza sativa Xylan O-Acetyltransferases), have been shown to be xylan acetyltransferases. nih.govresearchgate.net These enzymes can transfer acetyl groups to both the O-2 and O-3 positions of the xylosyl backbone residues. nih.gov More pertinent to this compound, recent research has also identified enzymes that specifically deacetylate the arabinosyl side chains. For example, a GDSL esterase in rice, named DEACETYLASE ON ARABINOSYL SIDECHAIN OF XYLAN1 (DARX1), has been shown to remove acetyl groups specifically from arabinosyl residues, indicating a dynamic regulation of side-chain acetylation. oup.comnih.gov

Feruloylation is the process of esterifying ferulic acid to the O-5 position of arabinofuranosyl residues. nih.govmdpi.com This is a key feature of arabinoxylans in grasses and is catalyzed by feruloyl transferases. Research has identified enzymes capable of transferring ferulic acid from feruloyl-CoA to arabinoxylan oligosaccharides. nih.gov For instance, a Feruloyl-CoA:arabinoxylan-trisaccharide O-hydroxycinnamoyl transferase has been isolated from rice cells, demonstrating the enzymatic basis for this modification. nih.gov This feruloylation allows for oxidative cross-linking between arabinoxylan chains or between arabinoxylan and lignin (B12514952), significantly impacting cell wall structure and digestibility. nih.gov

Enzymes Involved in Acylation and Feruloylation of Arabinoxylan
ModificationEnzyme/Protein FamilySubstrate(s)Function
AcetylationOsXOATs (DUF231 family)Acetyl-CoA, XylooligosaccharidesTransfers acetyl groups to xylan backbone. nih.govresearchgate.net
DeacetylationDARX1 (GDSL esterase)Acetylated arabinosyl residuesRemoves acetyl groups from arabinose side chains. oup.comnih.gov
FeruloylationFeruloyl-CoA:arabinoxylan-trisaccharide O-hydroxycinnamoyl transferaseFeruloyl-CoA, Arabinoxylan oligosaccharidesTransfers ferulic acid to arabinose side chains. nih.gov

Enzymatic Hydrolysis and Deconstruction of Arabinosylxylotriose Containing Polysaccharides

Xylanase-Mediated Liberation of Arabinosylxylotriose from Arabinoxylans

Xylanases are the primary enzymes responsible for cleaving the β-(1→4)-xylosidic linkages within the xylan (B1165943) backbone. Their action liberates smaller xylo-oligosaccharides (XOS) and arabinoxylo-oligosaccharides (AXOS), which may include structures containing three xylose units with arabinose substitutions, referred to here as this compound fragments. The specific products generated depend heavily on the xylanase family and the substitution pattern of the arabinoxylan substrate.

Specificity of Glycoside Hydrolase Family 10 (GH10) Xylanases

GH10 xylanases are characterized by their (β/α)8-barrel fold and typically exhibit broader substrate specificity compared to GH11 xylanases nih.govmdpi.comnih.gov. They are known to cleave β-(1→4)-xylosidic bonds, often tolerating arabinose and ferulic acid substitutions on the xylan backbone chalmers.seresearchgate.net. GH10 enzymes generally prefer shorter substrates and can degrade arabinoxylo-oligosaccharides (AXOS) chalmers.seresearchgate.net. Their action on highly substituted arabinoxylans can lead to the release of smaller AXOS fragments. For example, some GH10 xylanases have been shown to produce xylobiose (X2) and xylotriose (B1631234) (X3) as major products from wheat arabinoxylan, indicating a capacity to cleave within substituted regions chalmers.semdpi.com.

Table 1: Comparative Specificity of GH10 Xylanases on Arabinoxylans

Enzyme Source/FamilySubstrate PreferenceMajor Products ObservedNotes on Substitution ToleranceReference
Aspergillus aculeatus (AcXyn10A) GH10Wheat Arabinoxylan (WAX), Rye Arabinoxylan (RAX), Beechwood Xylan (BX)Xylose (X1), Xylobiose (X2)Tolerates feruloylation chalmers.se chalmers.se
Malbranchea pulchella (MpXyn10) GH10Wheat Arabinoxylan (WAX), Birchwood XylanXylobiose (X2), Xylotriose (X3)Active on AX, releases XOS with DP 2-4 mdpi.com mdpi.com
Bacillus sp. (BXyn8) GH8 (related to GH10 in function)Rye Arabinoxylan (RAX)Not specifiedSlower activity on RAX compared to others chalmers.se chalmers.se
Thermotoga maritima GH10Wheat Arabinoxylan (WAX)Not specified (endo-hydrolysis of β-(1,4)-xylosidic linkages)High activity at 80°C megazyme.com megazyme.com

Specificity of Glycoside Hydrolase Family 11 (GH11) Xylanases

GH11 xylanases, characterized by a β-jelly roll fold, typically display higher specificity for unsubstituted regions of the xylan backbone nih.govmdpi.comnih.gov. They generally require a longer stretch of unsubstituted xylose residues for efficient cleavage, often needing at least three unsubstituted xyloses chalmers.se. While they may produce larger oligosaccharides compared to GH10 enzymes, GH11 xylanases are often more efficient in penetrating complex biomass structures due to their smaller size nih.govnih.gov. Studies indicate that GH11 xylanases can be more effective in solubilizing and degrading wheat bran arabinoxylans nih.gov.

Table 2: Comparative Specificity of GH11 Xylanases on Arabinoxylans

Enzyme Source/FamilySubstrate PreferenceMajor Products ObservedNotes on Substitution ToleranceReference
Thermomyces lanuginosus (TlXyn11) GH11Wheat Arabinoxylan (WAX), Rye Arabinoxylan (RAX)Xylose (X1), Xylobiose (X2)Preferred WAX and RAX over RAX chalmers.se chalmers.se
Aspergillus niger (XynA) GH11Wheat Arabinoxylan (WAX), Beechwood Xylan (BX)Xylobiose (X2), Xylotriose (X3), Xylotetraose (X4)Preferentially degrades X6 to produce X2-X4 nih.gov nih.gov
Aspergillus niger (XynB) GH11Wheat Arabinoxylan (WAX)Xylotriose (X3), Xylotetraose (X4)Preferred X4, produced fewer X4 and more X3 from wheat bran nih.gov nih.gov
Talaromyces viride (Xyn2A) GH11Wheat ArabinoxylanXylose (X1), Xylobiose (X2)Released small quantities of xylose mdpi.com mdpi.com
Thermotomium lanuginosum GH11Wheat, Rye, and Barley AXShort oligosaccharides (DP < 100)High activity on AX researchgate.net researchgate.net

α-L-Arabinofuranosidase Activity on this compound Side Chains

Debranching Mechanisms of α-1,2- and α-1,3-Arabinofuranosidases

ABFs hydrolyze the α-1,2 and/or α-1,3 linkages connecting the arabinofuranosyl residues to the xylose backbone researchgate.netuniprot.org. The precise mechanism and linkage preference vary between different ABF families and individual enzymes. Some ABFs are specific for cleaving arabinose from monosubstituted xylose residues, while others can act on disubstituted xylose residues, where both the C2 and C3 positions of the xylose unit are substituted with arabinose mdpi.comresearchgate.net. The ability to debranch disubstituted xylose units is particularly important for maximizing the accessibility of the xylan backbone.

Substrate Specificity for Monosubstituted vs. Disubstituted Xylose Residues

The substrate specificity of ABFs for monosubstituted versus disubstituted xylose residues is a key determinant of their efficacy in AX deconstruction.

GH62 ABFs: Enzymes from this family, such as TtAbf62 from Thermothelomyces thermophilus, primarily act on monosubstituted xylose residues (at C-2 or C-3) and show limited or no activity on disubstituted residues frontiersin.orgnih.gov. TtAbf62 exhibits a specific activity of 179.07 U/mg towards wheat arabinoxylan frontiersin.orgnih.gov. Similarly, an ABF from Ustilago maydis (GH62) shows specificity for singly substituted xylose residues, with a preference for α-1,2 linkages over α-1,3 linkages, and does not hydrolyze doubly substituted residues megazyme.com. Its specific activity is approximately 9 U/mg on wheat arabinoxylan megazyme.com.

GH43 ABFs: This family contains ABFs with diverse specificities. Some GH43 enzymes are specific for monosubstituted xylose residues (AXH-m), while others are specific for disubstituted residues (AXH-d), with some even targeting specific linkages like α-1,3 on disubstituted units (AXH-d3) mdpi.comresearchgate.net.

Other Families (GH3, GH51, GH54): ABFs from GH3, GH51, and GH54 families can also exhibit varying specificities. Some GH51 ABFs, though generally considered AXH-m, can release arabinofuranose from disubstituted xylose residues when they are at the non-reducing terminal position researchgate.net.

Table 3: Specificity of α-L-Arabinofuranosidases on Arabinoxylan Substrates

Enzyme Source/FamilySpecificity for Xylose ResiduesLinkage SpecificitySpecific Activity (U/mg)Reference
TtAbf62 (GH62)Monosubstituted (C-2 or C-3)N/A179.07 (on WAX) frontiersin.orgnih.gov
Ustilago maydis ABF (GH62)Monosubstituted (C-2 > C-3)α-1,2 > α-1,3~9 (on WAX) megazyme.com
Bacteroides ovatus ABF B17Disubstituted (α-1,3 linked Araf)α-1,3N/A megazyme.com
General GH43Monosubstituted (AXH-m) and/or Disubstituted (AXH-d)VariesN/A mdpi.comresearchgate.net
General GH51, GH54Monosubstituted (AXH-m) and Disubstituted (AXH-d)VariesN/A mdpi.comresearchgate.net

Feruloyl Esterase Activity in Releasing Ferulic Acid from this compound

Feruloyl esterases (FAEs) catalyze the hydrolysis of ester bonds between ferulic acid (FA) and arabinofuranosyl or xylopyranosyl residues in arabinoxylans researchgate.netfrontiersin.orgresearchgate.netaimspress.com. Ferulic acid is a phenolic compound that often esterifies the arabinose side chains and can form cross-links (e.g., diferulates) between arabinoxylan chains or between arabinoxylans and lignin (B12514952). These cross-links significantly increase the structural integrity and recalcitrance of the plant cell wall, hindering the access of other enzymes, including xylanases and arabinofuranosidases researchgate.netfrontiersin.orgresearchgate.netresearchgate.net.

Table 4: Feruloyl Esterase Activity and Specificity

Enzyme Source/FamilySubstrate SpecificityProducts ReleasedSynergy with XylanasesReference
Lentilactobacillus buchneri FAE (LbFAE)Single FA chains on AXFerulic Acid (FA) only; no FA dimersNot specified rcsb.org
Aspergillus niger (AnFae1), A. oryzae (AoFae1), Magnaporthe oryzae (MgFae1)Complex AXFerulic Acid (FA), DiFAsNot specified researchgate.net
Aspergillus clavatus (AcFAE)Feruloylated ArabinoxylanFerulic Acid (FA)Yes, increases AX hydrolysis aimspress.com
General FAEsFeruloylated AXFerulic Acid (FA), DiFAsYes researchgate.netaimspress.comresearchgate.net

Compound List

this compound

Arabinoxylan (AX)

Xylose (X1)

Xylobiose (X2)

Xylotriose (X3)

Xylotetraose (X4)

Xylopentaose (X5)

Xylohexaose (X6)

Xylo-oligosaccharides (XOS)

Arabinoxylo-oligosaccharides (AXOS)

Ferulic Acid (FA)

Diferulic Acid (diFA)

L-arabinofuranose (Araf)

β-D-xylopyranose (Xylp)

β-D-glucan

p-coumaric acid

sinapic acid

Synergistic Actions of Enzymatic Cocktails in Oligosaccharide Release

The complete enzymatic deconstruction of arabinoxylan-rich polysaccharides necessitates the coordinated action of multiple enzymes possessing diverse specificities. This synergistic approach aims to efficiently cleave the xylan backbone and remove its various side-chain substitutions, leading to the release of a spectrum of oligosaccharides and ultimately monosaccharides.

Research has demonstrated significant improvements in sugar release through the synergistic action of different enzyme classes. For instance, combining GH10 and GH11 xylanases has shown synergistic enhancement in reducing sugar release from various arabinoxylans nih.gov. Further improvements can be achieved by incorporating oligosaccharide-reducing-end xylanases (Rex8As), which further process the xylo-oligomers generated by the initial xylanases nih.gov.

A "minimal" enzyme cocktail for effective arabinoxylan hydrolysis often includes a GH43 α-l-arabinofuranosidase, a GH10 endo-1,4-β-xylanase, and a GH3 β-xylosidase. Such combinations have been shown to efficiently release arabinose and xylose from wheat arabinoxylan nih.govresearchgate.net. The optimization of enzyme cocktails, such as combining cellulases with β-glucosidases and xylanases, can lead to substantial increases in hydrolysis yields and allow for reduced enzyme dosages due to synergistic effects frontiersin.org.

Table 1: Synergistic Effects of Enzyme Combinations on Sugar Release

Enzyme Combination ExampleSubstrate TypeEnhancement Factor (Reducing Sugars)Enhancement Factor (Xylose)Reference
Xyn2A (GH11) + XT6 (GH10)Glucuronoxylan1.14-foldN/A nih.gov
Xyn2A (GH11) + XT6 (GH10)Wheat Arabinoxylan1.1-foldN/A nih.gov
Optimized Xylanase Mixture (Xyn2A:XT6) + Rex8A (Oligosaccharide reducing-end xylanase)Glucuronoxylan/Wheat AXUp to 1.1-foldUp to 1.5-fold nih.gov
GH10 Xylanase + GH51 α-arabinofuranosidase (Abf51A) + β-xylosidase (SXA)Hetero-xylan≥1.1-foldN/A mdpi.com
Celluclast + β-glucosidase + Xylanase (Optimized Cocktail) vs. ControlSteam Exploded Wheat Straw75% increase (at 6h)N/A frontiersin.org
Celluclast + β-glucosidase + Xylanase (Optimized Cocktail) vs. ControlSteam Exploded Wheat Straw30% increase (at 24h)N/A frontiersin.org

Impact of this compound and Related Oligosaccharides on Cellulase (B1617823) Activity

Arabinoxylan (AX) and its derived oligosaccharides, including arabinoxylan oligosaccharides (AXOS) and xylo-oligosaccharides (XOSs), can significantly influence the efficiency of cellulase enzymes, which are responsible for breaking down cellulose (B213188). These hemicellulosic components are known contributors to the recalcitrance of lignocellulosic biomass, often hindering the enzymatic hydrolysis of cellulose.

The primary mechanisms by which xylan and its fragments inhibit cellulase activity involve physical obstruction and non-productive binding. Xylan can form a coating on cellulose fibrils or create continuous patches, thereby reducing the accessibility of cellulose to cellulases rsc.orgresearchgate.net. This physical barrier can significantly inhibit the binding of cellulase enzymes, such as Cel7A, to their cellulose substrate rsc.orgresearchgate.net. Furthermore, xylan can obstruct the processive movement of cellulase molecules along cellulose chains, potentially by stabilizing cellulose surface molecules or by directly blocking the enzyme's path rsc.org.

While non-productive binding of cellulases to xylan itself has been proposed, its significance can vary. Soluble xylan has been observed to interact with cellulosomal components, particularly exoglucanase Cel48S, leading to inhibition researchgate.net. Moreover, soluble xylo-oligosaccharides released during xylan hydrolysis can act as competitive inhibitors of cellulase activity nih.gov.

Specific structural features of arabinoxylan can also dictate its inhibitory potential. Arabinoxylan with a high arabinose-to-xylose (Ara/Xyl) ratio has been identified as inhibitory to cellulases, with its inhibitory properties persisting even after treatment with commercial xylanases, suggesting a recalcitrant structure osti.gov.

Table 2: Inhibition of Cellulase Activity by Xylan and Related Oligosaccharides

Inhibitor TypeConcentrationTarget Cellulase/SystemInhibition EffectReference
Purified XylanMinute amountsTrCel7A bindingSignificantly inhibits binding to cellulose rsc.orgresearchgate.net
Purified XylanVarying concentrationsTrCel7A movementConsiderably reduces the proportion of moving enzyme molecules rsc.orgresearchgate.net
Arabinoxylan (High Ara/Xyl)0.25 mg/mLCommercial Cellulase CocktailPerformed significant inhibition osti.gov
Arabinoxylan-Oligosaccharides (AXOS)5 mg/mLCel7AStrongly inhibited Cel7A (63.5% inhibition) researchgate.net
AXOS + Arabinofuranosidase (ARA)5 mg/mL + 2 mg/g DMCel7AIncreased Cel7A inhibition (92.3% inhibition) researchgate.net
XylanNot specifiedCellulase adsorptionEnhanced lignin inhibition on cellulose enzymatic hydrolysis (correlation R²=0.969) ncsu.edu
Xylo-oligosaccharides (XOSs)Not specifiedCellulase activityCompetitively inhibits cellulase activity nih.gov

Compound List:

this compound

Arabinoxylan

Xylooligosaccharides (XOSs)

Arabinoxylan-Oligosaccharides (AXOSs)

Arabinose

Xylose

Glucuronoxylan

Cellulose

Glucose

Cellobiose

Contribution of Arabinosylxylotriose to Plant Cell Wall Architecture and Biomechanical Properties

Role in Cross-linking Arabinoxylan Chains via Esterified Phenolic Acids

Ferulic acid (FA) and p-coumaric acid (p-CA) are phenolic acids frequently esterified to the arabinose residues of AXs in grass cell walls frontiersin.orgmdpi.comnih.gov. These esterified phenolic acids are crucial for cross-linking AX chains through oxidative coupling reactions, forming ferulic acid dimers (DFAs) and other polymeric structures agriculturejournals.cznih.govresearchgate.netnih.govnih.gov. This cross-linking significantly impacts the cell wall's mechanical properties, increasing its rigidity and resistance to degradation frontiersin.orgmdpi.comagriculturejournals.cznih.gov. For instance, FA dimerization is proposed to increase cross-links between arabinoxylan and lignin (B12514952), thereby enhancing wall rigidity frontiersin.org. The presence and distribution of these phenolic cross-links are critical for cell wall assembly and function mdpi.comnih.govfrontiersin.org.

Phenolic AcidLinkage to AXCross-linking MechanismImpact on Cell WallReference
Ferulic Acid (FA)Ester-linked to arabinoseOxidative dimerization (forming DFAs)Increases AX-AX cross-linking, enhances rigidity, links to lignin frontiersin.orgmdpi.comagriculturejournals.cznih.govresearchgate.netnih.govnih.gov
p-Coumaric Acid (p-CA)Ester-linked to arabinoseLess established for direct cross-linking; may influence FA cross-linking or lignin associationRole in cell wall integrity and potential influence on FA ratio frontiersin.orgmdpi.comnih.gov

Influence on Cell Wall Porosity and Microfibril Spacing

The structure and substitution patterns of AXs significantly influence cell wall porosity and the spacing between cellulose (B213188) microfibrils. Highly substituted AXs, with more arabinose side chains, tend to act as spacers, keeping cellulose microfibrils further apart cuny.eduosti.gov. Conversely, low-substituted AXs, which are stiffer and more prone to aggregation, may promote cellulose bundling and are found in more localized regions of the cell wall cuny.eduosti.gov. Research indicates that altered xylan (B1165943) substitutions can lead to more porous cell walls researchgate.net. For example, studies on bacterial cellulose-hemicellulose hydrogels showed that arabinoxylan increased the width of cellulose fibers through surface deposition and fiber entrapment nih.govresearchgate.netresearchgate.net. The degree of arabinose substitution on the xylan backbone affects its conformational properties and self-aggregation, influencing how it interacts with cellulose and potentially affecting pore size and water movement within the cell wall cuny.eduosti.govresearchgate.net.

AX Substitution PatternEffect on Cellulose SpacingImpact on PorosityReference
High Arabinose SubstitutionActs as a spacer, keeping microfibrils apartMay contribute to larger pore sizes cuny.eduosti.gov
Low Arabinose SubstitutionPromotes cellulose bundling, more localizedMay lead to reduced pore size or altered pore connectivity cuny.eduosti.gov
FeruloylationCan influence AX aggregation and interactionsIndirectly affects porosity through structural changes mdpi.comnih.gov

Impact on Cell Wall Extensibility and Rigidity

Arabinoxylans play a dual role in determining cell wall mechanical properties, contributing to both extensibility and rigidity depending on their structure and interactions. Highly substituted AXs, which are more flexible and less prone to aggregation, can contribute to cell wall extensibility cuny.eduresearchgate.net. In contrast, the cross-linking of AX chains via phenolic acids significantly increases cell wall rigidity and mechanical strength frontiersin.orgmdpi.comagriculturejournals.cz. Studies using model hydrogels have shown that arabinoxylan increases stresses and moduli, contributing to the reinforcing effect of the cell wall nih.govresearchgate.netresearchgate.net. However, compared to xyloglucans, arabinoxylans may have a less pronounced impact on the elastic moduli of cellulose composites at small deformation rates nih.gov. The acetylation pattern on arabinoxylan side chains can also affect its conformation, potentially interrupting interactions with cellulose microfibrils and compromising mechanical strength oup.com.

AX CharacteristicImpact on Mechanical PropertyNotesReference
High Arabinose SubstitutionIncreased extensibilityMore folded and entangled chains cuny.eduresearchgate.net
Low Arabinose SubstitutionIncreased stiffnessPromotes cellulose bundling cuny.eduosti.gov
Ferulic Acid Cross-linkingIncreased rigidity and strengthCovalent linkages between AX chains frontiersin.orgmdpi.comagriculturejournals.cznih.gov
Acetylation PatternAffects conformation, potentially reducing strengthInfluences interactions with cellulose microfibrils oup.com
AX Interaction WithNature of InteractionImpact on Cell WallReference
Cellulose MicrofibrilsNon-specific, hydrophobic forces; binding to specific chainsIncreases fiber width, influences spacing, contributes to structural integrity researchgate.netoup.comroyalsocietypublishing.orgresearchgate.netnih.govmdpi.com
LigninCovalent linkages via ferulic acidIntegrates hemicellulose and lignin networks, enhances rigidity mdpi.comnih.govfrontiersin.org
PectinsInteracts within the matrixContributes to overall cell wall structure and properties nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies for Arabinosylxylotriose Research

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Quantification and Profiling

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of underivatized carbohydrates, making it ideal for the quantification and profiling of arabinosylxylotriose in complex mixtures. chromatographyonline.comusda.gov This technique leverages the weakly acidic nature of carbohydrate hydroxyl groups, which are partially oxyanionic at high pH, allowing for their separation on anion-exchange columns. usda.gov

The separation is typically achieved using a stationary phase like a CarboPac™ PA-10 or PA-200 column, which is specifically designed for high-resolution separation of oligosaccharides. frontiersin.orgnih.govncsu.edu A gradient elution system, commonly employing sodium hydroxide and sodium acetate, is used to resolve different oligosaccharides based on their size, charge, and linkage. nih.govresearchgate.net Pulsed Amperometric Detection (PAD) provides direct, sensitive, and selective detection of carbohydrates without the need for derivatization by measuring the current generated from their oxidation at the surface of a gold electrode. chromatographyonline.com

Researchers have developed and validated HPAEC-PAD methods for the simultaneous separation and quantification of various monosaccharides and oligosaccharides, including AXOS. nih.gov These methods demonstrate high resolution, stable baselines, and acceptable accuracy and precision, with defined limits of detection (LOD) and quantification (LOQ). nih.govncsu.edu For instance, in the analysis of enzymatic hydrolysates of arabinoxylans, HPAEC-PAD can effectively profile the release of XOS and AXOS, including this compound, over time. frontiersin.org

Table 1: Typical HPAEC-PAD Parameters for Arabinoxylan-Oligosaccharide Analysis

Parameter Description
System Dionex ICS-3000 or ICS-6000 system ncsu.edunih.gov
Column CarboPac PA-200 (3 x 250 mm) with a guard column frontiersin.orgnih.gov
Column Temperature 30 °C frontiersin.orgnih.gov
Mobile Phase Gradient of Sodium Hydroxide (NaOH) and Sodium Acetate (NaOAc) nih.govncsu.edu
Flow Rate 0.2 - 0.8 mL/min chromatographyonline.comnih.gov
Injection Volume 10 - 25 µL frontiersin.orgncsu.edu
Detection Pulsed Amperometric Detection (PAD) with a gold working electrode chromatographyonline.comusda.gov
Quantification External calibration with authentic standards frontiersin.orgnih.gov

Mass Spectrometry Techniques for Structural Identification

Mass spectrometry (MS) is an indispensable tool for the structural identification of oligosaccharides like this compound. It provides information on molecular weight and, when combined with tandem mass spectrometry (MS/MS), can reveal sequence, branching, and linkage details.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique for determining the molecular weight of oligosaccharides. nih.gov In this method, the analyte is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid) and ionized by a laser beam. researchgate.net The mass-to-charge ratio of the resulting ions is then determined by their time of flight to the detector.

For arabinoxylan oligosaccharides, MALDI-TOF MS can efficiently determine the degree of polymerization and the number of arabinose substitutions. researchgate.net Coupling MALDI-TOF with tandem MS (TOF/TOF) allows for fragmentation of selected parent ions. High-energy collision-induced dissociation (CID) generates a variety of fragment ions, including glycosidic cleavages and cross-ring cleavages. nih.gov These fragmentation patterns provide extensive structural information, helping to elucidate the substitution patterns of arabinofuranosyl units along the xylose backbone. nih.gov Labeling the reducing end of the oligosaccharide can aid in interpreting the fragmentation spectra. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique for the structural analysis of oligosaccharides. americanpharmaceuticalreview.com It is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex mixtures. ESI is a soft ionization technique that typically produces multiply charged ions of intact molecules.

Negative-ion ESI-MS/MS has proven particularly effective for characterizing arabinoxylan oligosaccharides. nih.gov The fragmentation spectra of deprotonated molecules ([M-H]⁻) are often rich in structural information. nih.gov Collision-induced dissociation of these ions produces characteristic fragment patterns:

Glycosidic Cleavage Ions (B and C ions): These fragments provide information about the sequence of monosaccharide units. nih.gov

Cross-Ring Cleavage Ions (A ions): Specifically, 0,2Aᵢ ions can provide partial information about the linkage positions between sugar residues. nih.gov

By analyzing the presence, absence, and relative abundance of these fragment ions, researchers can differentiate between isomers of this compound that differ in their substitution patterns. nih.govnih.gov For example, the fragmentation behavior can help distinguish between an arabinose linked at the O-2 or O-3 position of a xylose residue. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the complete structure and solution conformation of oligosaccharides. uu.nl One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information on glycosidic linkages, anomeric configurations, and the three-dimensional shape of the molecule.

¹H NMR spectroscopy is fundamental for this analysis. The chemical shifts of anomeric protons (H-1) are indicative of the α or β configuration of the glycosidic linkage, while the coupling constants (J-values) provide information on the dihedral angles between protons, which relates to the ring conformation. nih.gov

For this compound, ¹H NMR can confirm the β-(1→4) linkages of the xylopyranosyl backbone and the α-linkage of the arabinofuranosyl side chain. uu.nl Detailed structural elucidation often requires a combination of 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a single sugar residue.

TOCSY (Total Correlation Spectroscopy): Reveals all protons belonging to a particular spin system (i.e., within a single sugar ring).

By combining these NMR data, a complete assignment of all proton and carbon signals can be achieved, leading to the definitive structure of a specific this compound isomer. uu.nluu.nl Furthermore, NMR studies can reveal the conformational equilibria of the pyranose rings (e.g., ⁴C₁ or ¹C₄ chair conformations) and the flexibility of the glycosidic linkages. nih.govnih.govrsc.org

Table 2: NMR Techniques for this compound Structural Analysis

NMR Experiment Information Obtained
1D ¹H NMR Anomeric configuration (from chemical shifts), ring conformation (from coupling constants) uu.nlnih.gov
2D COSY/TOCSY Identification of protons within each monosaccharide residue
2D HSQC/HMQC Correlation of protons with their directly attached carbons
2D HMBC Correlation of protons and carbons over two or three bonds, establishing inter-residue linkages
2D NOESY/ROESY Inter-proton distances, defining the 3D conformation and spatial arrangement across glycosidic bonds researchgate.netuu.nl

Chromatographic Separation Techniques for Isolation and Purification

The isolation and purification of specific oligosaccharides like this compound from complex mixtures, such as those produced by enzymatic hydrolysis of plant cell walls, is a critical prerequisite for detailed structural and functional studies. nih.gov Chromatographic techniques are central to this process.

A common strategy involves an initial fractionation step based on size, followed by higher-resolution separation.

Size-Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their hydrodynamic volume. nih.gov Columns packed with porous beads (e.g., Bio-Gel P-2) are used to separate larger oligosaccharides from smaller ones and from monosaccharides. uu.nl This provides a preliminary purification and fractionation of the hydrolysate.

High-Performance Anion-Exchange Chromatography (HPAEC): As described for analytical purposes, HPAEC can also be used in a preparative or semi-preparative mode to isolate individual oligosaccharide isomers with high purity. uu.nl The high resolving power of HPAEC allows for the separation of structurally very similar AXOS.

Affinity Chromatography: This technique can be used to isolate molecules based on specific binding interactions. For example, antibodies with specificity for certain carbohydrate units can be immobilized on a column to capture target oligosaccharides. nih.gov

Following separation, fractions are typically desalted before further analysis. uu.nl The purity of the isolated this compound is then confirmed using analytical methods like HPAEC-PAD or mass spectrometry.

Computational Modeling and Docking Studies of Enzyme-Substrate Interactions with this compound

Computational modeling and molecular docking are powerful in silico tools used to investigate the interactions between this compound and carbohydrate-active enzymes, such as α-L-arabinofuranosidases and β-xylanases, at an atomic level. frontiersin.orgnih.gov These methods complement experimental data and provide insights into the structural basis of enzyme specificity and catalysis. researchgate.net

The process typically involves:

Homology Modeling: If the 3D structure of the target enzyme is not experimentally available, a model is built based on the known structure of a related protein. nih.gov

Molecular Docking: A 3D model of the this compound ligand is computationally placed into the active site of the enzyme. Docking algorithms explore various possible binding poses and orientations, scoring them based on energetic favorability to predict the most likely binding mode. nih.govnih.gov

Analysis of Interactions: The resulting enzyme-substrate complex model is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the oligosaccharide and specific amino acid residues in the enzyme's active site. nih.gov This can reveal the residues critical for substrate recognition and binding.

Molecular Dynamics (MD) Simulations: To study the flexibility and dynamic behavior of the enzyme-substrate complex, MD simulations can be performed. frontiersin.orgnih.gov These simulations model the movement of atoms over time, providing a more realistic view of the binding event and conformational changes that may occur. frontiersin.org

These computational studies are instrumental in understanding how an enzyme recognizes and accommodates the specific structure of this compound, providing a rationale for its substrate specificity and guiding efforts in rational enzyme engineering. frontiersin.orgresearchgate.net

Emerging Research Directions in Arabinosylxylotriose Glycoscience

Engineering of Plant Cell Walls for Modified Arabinosylxylotriose Profiles

Significant research efforts are directed towards modifying the this compound content and structure within plant cell walls. This involves leveraging genetic and metabolic engineering approaches to alter the biosynthesis and deposition of these complex carbohydrates. Studies have identified various glycosyltransferase (GT) gene families, including GT2, GT43, GT47, and GT61, as crucial players in arabinoxylan (AX) synthesis, which often incorporates this compound units nih.gov. Furthermore, genes encoding BAHD superfamily acyl-CoA transferases are implicated in the feruloylation of AX, a modification that influences its properties nih.gov.

Quantitative Trait Loci (QTL) analysis in crops like wheat has identified chromosomal regions associated with arabinoxylan content, providing targets for breeding programs aimed at enhancing specific cell wall compositions nih.gov. Research is exploring the manipulation of genes involved in polysaccharide O-acetylation, such as the Trichome Birefringence-like (TBL)/DUF231 and Reduced Wall Acetylation (RWA) families, which are known to affect the acetylation of xylans and other cell wall polysaccharides mdpi.com. For instance, down-regulation of RWA genes in poplar has shown reduced O-acetylation of wood xylan (B1165943) mdpi.com. Such engineering aims to tailor cell wall properties for improved biomass digestibility, nutritional value, or resistance to environmental stresses mdpi.comslu.sefrontiersin.org.

Data Table 8.1: Key Genes and Approaches in Plant Cell Wall Engineering for Arabinoxylan Modification

Gene Family/ApproachFunction/TargetImpact on Arabinoxylan/Cell WallReference
GT2, GT43, GT47, GT61GlycosyltransferasesInvolved in arabinoxylan backbone synthesis nih.gov
BAHD Acyl-CoA TransferasesFeruloylationModifies arabinoxylan structure and properties nih.gov
TBL/DUF231, RWA GenesPolysaccharide O-acetylationAffects O-acetylation of xylans and other polysaccharides mdpi.com
QTL AnalysisIdentification of lociTargets for breeding to alter arabinoxylan content nih.gov

Rational Design of Enzymatic Systems for Targeted Release of Specific this compound Variants

The targeted release of specific this compound variants from complex plant cell wall structures is a key area of research, particularly for applications in biomass conversion and the development of functional food ingredients. This involves the rational design and engineering of enzymatic systems, primarily glycosidases, that can specifically cleave linkages within arabinoxylans. For example, alpha-L-arabinofuranosidases (ARAF1) have been characterized for their role in modifying cell wall structure by cleaving arabinan (B1173331) side chains from pectins and potentially xylans nih.gov.

Research into enzyme-responsive materials for drug delivery also highlights the potential of enzymes to trigger specific molecular releases frontiersin.orgrsc.orgnih.gov. While not directly on this compound, these studies demonstrate principles of designing enzyme-substrate interactions for targeted cleavage. The development of chromogenic substrates for feruloyl esterases, which act on feruloylated arabinoxylans, showcases chemoenzymatic approaches to create tools for studying these modifications beilstein-journals.org. Future work may focus on engineering enzymes with enhanced specificity and activity for particular this compound structures or linkages, enabling precise breakdown for desired outcomes.

Data Table 8.2: Enzymes and Strategies for Arabinoxylan Modification and Release

Enzyme Type/SystemSpecificity/TargetStrategy/ApplicationResearch FocusReference
Alpha-L-arabinofuranosidases (e.g., ARAF1)Arabinan side chains on pectins/xylansCell wall remodeling, this compound releaseCharacterization of activity and localization nih.gov
Feruloyl EsterasesFeruloylated arabinoxylansDegradation of feruloylated AX, development of substratesChemoenzymatic synthesis of chromogenic substrates beilstein-journals.org
Engineered GlycosidasesSpecific AX linkagesTargeted breakdown of this compound structuresEnzyme design for specificity and efficiency frontiersin.orgrsc.orgnih.govnih.gov

Investigation of this compound in Inter-Polysaccharide Linkages and Wall Assembly

Studies on xyloglucan (B1166014) (XyG), another major hemicellulose, have identified cellulose (B213188) synthase-like C (CSLC) gene family members as key players in synthesizing its backbone msu.edu. While direct studies on this compound linkages are less explicit in the provided search results, the general research on hemicellulose assembly highlights the complex interplay between different polysaccharide components. The role of ferulic acid in cross-linking arabinoxylan molecules via diferulate and oligoferulate bridges is known to be critical for cell wall integrity and biodegradability nih.govresearchgate.net. Future research will likely focus on mapping the specific interactions of this compound units with cellulose, other hemicelluloses, and pectins to understand their contribution to cell wall mechanics and development.

Data Table 8.3: Techniques for Investigating Polysaccharide Interactions in Cell Walls

TechniqueApplication in Cell Wall ResearchFindings Related to Hemicelluloses/AXReference
Solid-State NMR (ssNMR)Elucidating inter-polysaccharide linkages, visualizing complex compositionIdentification of pectin-cellulose interactions, impact of methylation on polysaccharide organization nih.gov
GC/MS (Gas Chromatography/Mass Spectrometry)Linkage analysis of cell wall polysaccharidesUsed in studies to analyze cell wall composition changes msu.edu
HPAEC (High-Performance Anion-Exchange Chromatography)Analysis of cell wall polysaccharide compositionUsed in studies to analyze cell wall composition changes msu.edu

Advanced Synthetic Methodologies for this compound Analogues

For example, chemoenzymatic synthesis has been employed to create ferulate conjugates and modified nucleosides, demonstrating the power of integrating enzymes like Lipozyme® TL IM or specific ligases into synthetic pathways beilstein-journals.orgbeilstein-journals.orgnih.gov. The synthesis of complex oligosaccharides and their analogues is an active area in organic chemistry, with methodologies like macrolactonization, cross-coupling, and ring-closing metathesis being key mdpi.com. Research is focused on developing efficient and scalable methods to produce these carbohydrate structures, which can then be used as analytical standards, probes, or building blocks for novel materials.

Data Table 8.4: Synthetic Approaches for Carbohydrate Structures

Synthesis TypeKey Methodologies/EnzymesApplication/TargetAdvantagesReference
ChemoenzymaticLipozyme® TL IM, Ligases, GlycosyltransferasesSynthesis of ferulate conjugates, modified nucleosides, complex oligosaccharidesRegio- and stereoselectivity, fewer steps, higher yields beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov
Chemical SynthesisMacrolactonization, Cross-coupling, Ring-closing metathesisSynthesis of macrocycles, complex organic moleculesVersatility in creating diverse structures mdpi.com
GlycoengineeringCustom Glycan SynthesisAnalytical standards, research toolsAccess to complex oligosaccharides and derivatives aspariaglycomics.com

Functional Glycomics Approaches to this compound Biosynthesis and Metabolism

Functional glycomics offers a systems-level approach to understanding the biosynthesis, metabolism, and biological roles of glycans, including this compound. This field integrates genomics, transcriptomics, proteomics, and metabolomics to map glycan pathways and identify key enzymes and regulatory mechanisms nih.govbiorxiv.orgnih.govnih.gov. By profiling the "glycome" – the complete repertoire of glycans – under various conditions, researchers can gain insights into how this compound production and turnover are regulated in plants.

Studies in other biological systems, such as cancer cells, demonstrate how integrated multi-omics approaches can reveal alterations in glycan biosynthesis pathways in response to environmental cues biorxiv.org. In plants, functional glycomics can help identify novel glycosyltransferases, glycosidases, and transporters involved in this compound metabolism. For instance, research on arabinoxylan feruloyl transferases in rice has utilized transcript abundance data to identify genes likely involved in feruloylation nih.gov. Future applications of functional glycomics will be crucial for elucidating the complete metabolic network of this compound and its functional significance in plant biology.

Data Table 8.5: Functional Glycomics in Understanding Glycan Pathways

Approach/TechnologyApplication in GlycoscienceRelevance to this compoundReference
Functional GlycomicsProfiling glycome, mapping pathwaysIdentifying enzymes and regulation of arabinoxylan biosynthesis nih.govbiorxiv.orgnih.govnih.gov
TranscriptomicsGene expression analysisIdentifying genes involved in polysaccharide biosynthesis (e.g., feruloyl transferases) nih.govnih.gov
MetabolomicsAnalysis of metabolic intermediatesUnderstanding precursor availability for glycan synthesis biorxiv.org
ProteomicsProtein expression and modification analysisIdentifying enzymes involved in glycan metabolism nih.gov

Compound Names Mentioned:

this compound

Arabinoxylan (AX)

Xyloglucan (XyG)

Pectin

Cellulose

Lignin (B12514952)

Homogalacturonan (HG)

Rhamnogalacturonan-I (RG-I)

Rhamnogalacturonan-II (RG-II)

Mannan

Mixed-linkage β-1,3/1,4-glucan

Ferulic acid (FA)

p-coumaric acid (pCA)

Oligosaccharides

Glycoproteins

Glycolipids

Proteoglycans

Nucleotide sugars

Azidothymidine (AZT)

Homoarabinofuranosylpyrimidines

Diacetone ᴅ-glucofuranose

Sorbicillinols

Scytolide

Digitoxigenin

Bufadienolides

Benzoyl Coenzyme A (Benzoyl-CoA)

4-coumaroyl-CoA

Malonyl-CoA

Thiazole-CoA derivatives

Q & A

Q. What are the standard methods for identifying arabinosylxylotriose in plant-derived samples?

this compound is typically identified using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), which resolves oligosaccharides based on their degree of polymerization and substitution patterns . Complementary nuclear magnetic resonance (NMR) spectroscopy, particularly 2D 1H^1H-13C^13C heteronuclear correlation experiments, confirms anomeric configurations and glycosidic linkages (e.g., α-Araf vs. β-Xylp residues) .

Q. How is this compound extracted and purified from lignocellulosic biomass?

Enzymatic hydrolysis using endoxylanases (e.g., from Bacillus spp.) selectively cleaves arabinoxylan backbones, releasing this compound. Purification involves size-exclusion chromatography or preparative HPAEC-PAD, with purity validated via mass spectrometry and monosaccharide composition analysis .

Q. What analytical techniques differentiate this compound from structurally similar oligosaccharides?

Methylation analysis combined with gas chromatography-mass spectrometry (GC-MS) identifies glycosidic linkage positions. Comparative 1H^1H-NMR spin-spin coupling constants (JJ-values) distinguish arabinofuranosyl (Araf) substitution patterns (e.g., δ = 1 Hz for α-Araf) from xylopyranosyl (Xylp) residues .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound structural data across techniques?

Cross-validation is critical. For example, discrepancies between HPAEC-PAD retention times and NMR-derived substitution patterns may arise from esterified ferulic acids (e.g., in sugarcane bagasse-derived this compound). Reductive cleavage of ester groups followed by comparative chromatography and spectroscopy resolves such contradictions .

Q. What strategies optimize this compound quantification in heterogeneous biomass hydrolysates?

Internal standardization with 13C^13C-labeled xylotriose improves accuracy in HPAEC-PAD quantification. For complex matrices, orthogonal methods like hydrophilic interaction liquid chromatography (HILIC)-MS/MS are recommended to mitigate matrix effects .

Q. How can molecular dynamics simulations enhance understanding of this compound interactions with xylanases?

Simulations parameterized with NMR-derived torsional angles (e.g., ϕ/ψ glycosidic bond angles) predict enzyme binding affinities. Experimental validation via isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) for substrate-enzyme interactions .

Q. What methodological considerations apply when comparing this compound profiles across plant species?

Normalize data to biomass lignin content, as lignification impacts xylan accessibility. Use principal component analysis (PCA) on monosaccharide ratios (Ara/Xyl) and substitution patterns to identify species-specific structural motifs .

Q. How should researchers approach hypothesis testing for this compound’s role in plant-microbe interactions?

Develop testable hypotheses linking this compound structure to microbial metabolism (e.g., "Feruloylated this compound inhibits fungal xylanases via competitive binding"). Use knockout mutants or heterologous expression systems to isolate specific structure-function relationships .

Q. What are the challenges in establishing structure-function relationships for this compound oligomers?

Key challenges include:

  • Heterogeneity : Natural samples often contain mixed esters (e.g., acetyl/feruloyl groups), requiring synthetic analogs for controlled studies.
  • Dynamic conformations : Solution-state NMR captures flexible Araf residues, necessitating multi-technique approaches (e.g., SAXS for aggregation studies) .

Q. How can isotope labeling techniques enhance NMR analysis of this compound dynamics?

Uniform 13C^13C-labeling of xylose/arabinose precursors in hydroponically grown plants enables detailed relaxation dispersion experiments, probing oligomer flexibility and solvent interactions. Site-specific 2H^2H-labeling of arabinose C-H bonds clarifies rotational mobility .

Methodological Best Practices

  • Experimental Replication : Include triplicate runs for chromatography and spectroscopy to account for instrument variability .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization: Provide full NMR assignments (δ, multiplicity, JJ-values) and purity metrics (HPLC traces, elemental analysis) .
  • Ethical Compliance : Disclose biomass sources and enzyme procurement methods to ensure reproducibility. Avoid overgeneralizing findings (e.g., "all cereal arabinoxylans") without species-specific validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.